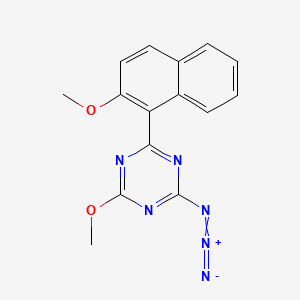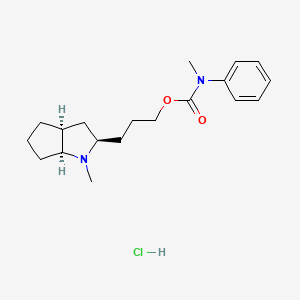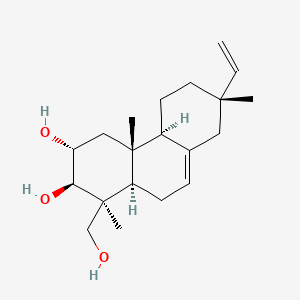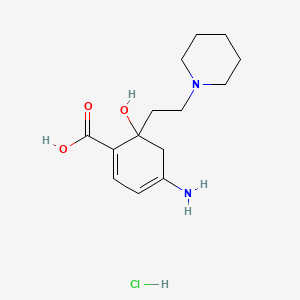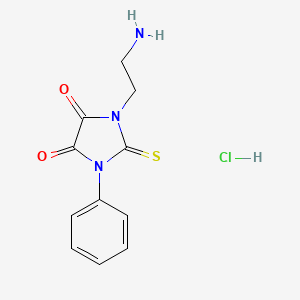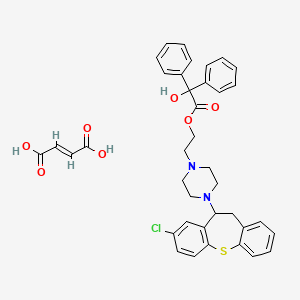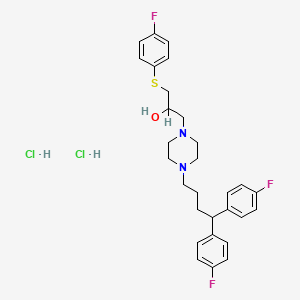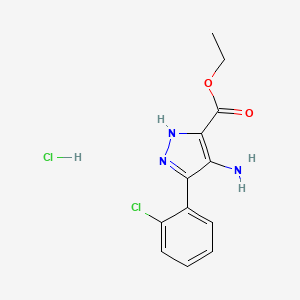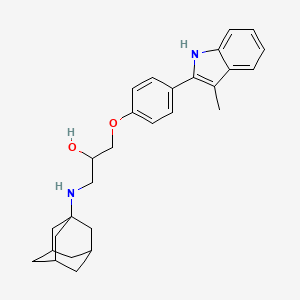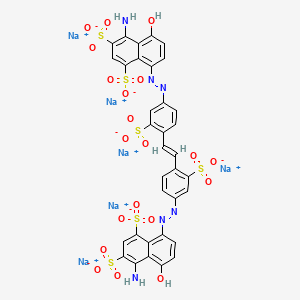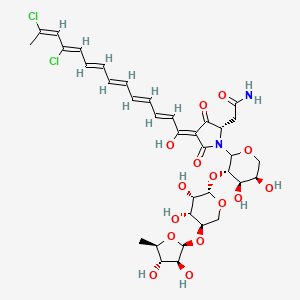
Aurantoside B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aurantoside B is a tetramic acid glycoside derived from marine sponges, particularly those belonging to the genus Theonella . This compound is known for its unique structure, which includes D-xylopyranose, D-arabinopyranose, and 5-deoxyarabinofuranose residues . This compound has garnered significant interest due to its antifungal and cytotoxic properties, making it a promising candidate for various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetramic acid glycosides like Aurantoside B typically involves the use of α-amino or α-hydroxy esters and cumulated phosphorus ylide Ph₃PCCO in a domino addition–intra-Wittig alkenation sequence . This method allows for the efficient formation of the tetramic acid core structure, which is crucial for the biological activity of this compound.
Industrial Production Methods
advancements in marine biotechnology and synthetic chemistry may pave the way for more efficient production methods in the future .
化学反応の分析
Types of Reactions
Aurantoside B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield reduced forms of the compound .
科学的研究の応用
Aurantoside B has a wide range of scientific research applications, including:
作用機序
Aurantoside B exerts its effects through several mechanisms:
類似化合物との比較
Aurantoside B is part of a family of compounds known as aurantosides, which share similar structural features and biological activities. Some of the similar compounds include:
Aurantoside A: Another tetramic acid glycoside with similar antifungal and cytotoxic properties.
Aurantoside I: Known for its excellent growth inhibition of various fungal strains.
Aurantoside K: Exhibits antifungal activity against a wide range of fungal species.
Compared to these similar compounds, this compound stands out due to its unique combination of sugar residues and its potent biological activities .
特性
CAS番号 |
137895-71-7 |
|---|---|
分子式 |
C35H44Cl2N2O15 |
分子量 |
803.6 g/mol |
IUPAC名 |
2-[(2S,4Z)-4-[(2E,4E,6E,8E,10Z,12E)-11,13-dichloro-1-hydroxytetradeca-2,4,6,8,10,12-hexaenylidene]-1-[(3S,4R,5R)-3-[(2S,3S,4R,5R)-5-[(2S,3S,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]-3,5-dioxopyrrolidin-2-yl]acetamide |
InChI |
InChI=1S/C35H44Cl2N2O15/c1-16(36)12-18(37)10-8-6-4-3-5-7-9-11-20(40)24-26(44)19(13-23(38)42)39(32(24)49)33-31(27(45)21(41)14-50-33)54-34-30(48)28(46)22(15-51-34)53-35-29(47)25(43)17(2)52-35/h3-12,17,19,21-22,25,27-31,33-35,40-41,43,45-48H,13-15H2,1-2H3,(H2,38,42)/b4-3+,7-5+,8-6+,11-9+,16-12+,18-10-,24-20-/t17-,19+,21-,22-,25-,27-,28+,29+,30+,31+,33?,34+,35+/m1/s1 |
InChIキー |
YZIOORMSEXDTKB-MONMVOPGSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](O1)O[C@@H]2CO[C@H]([C@H]([C@H]2O)O)O[C@H]3[C@@H]([C@@H](COC3N4[C@H](C(=O)/C(=C(\C=C\C=C\C=C\C=C\C=C(\C=C(/C)\Cl)/Cl)/O)/C4=O)CC(=O)N)O)O)O)O |
正規SMILES |
CC1C(C(C(O1)OC2COC(C(C2O)O)OC3C(C(COC3N4C(C(=O)C(=C(C=CC=CC=CC=CC=C(C=C(C)Cl)Cl)O)C4=O)CC(=O)N)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


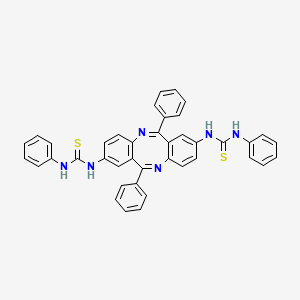

![(E)-but-2-enedioic acid;5-(4-fluorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane](/img/structure/B15191669.png)
